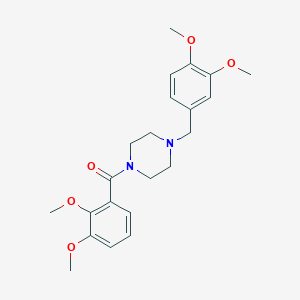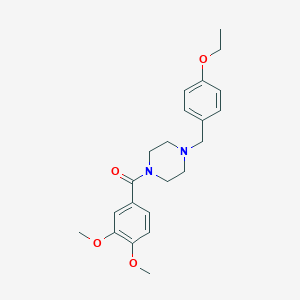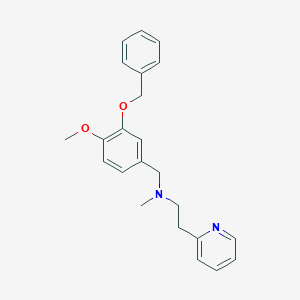
1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine, also known as DMMDA-2, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, who was a pioneer in the field of psychoactive substances. DMMDA-2 has been of interest to researchers due to its potential therapeutic applications in the treatment of various mental health disorders.
Wirkmechanismus
The exact mechanism of action of 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine is not fully understood, but it is believed to act on the serotonin and dopamine systems in the brain. It has been shown to increase the levels of serotonin and dopamine in the prefrontal cortex and hippocampus, which are regions of the brain that are involved in mood regulation and cognitive function.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine has been shown to have a number of biochemical and physiological effects, including increasing the levels of serotonin and dopamine in the brain, reducing the levels of stress hormones such as cortisol, and increasing the activity of the antioxidant system. It has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine is that it is relatively easy to synthesize and can be produced in large quantities. It has also been shown to have low toxicity in animal studies. However, one limitation is that its effects on humans are not well understood, and more research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine. One area of interest is its potential as a treatment for depression and anxiety in humans. Clinical trials are needed to determine its safety and efficacy in humans. Another area of interest is its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to determine its effectiveness in these conditions. Additionally, research is needed to better understand the mechanisms of action of 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine and its effects on various neurotransmitter systems in the brain.
Synthesemethoden
1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine can be synthesized through a multi-step process starting from 2,3-dimethoxybenzaldehyde and 3,4-dimethoxybenzylamine. The first step involves the condensation of these two compounds to form the intermediate 1-(2,3-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine. This intermediate is then oxidized using a mild oxidizing agent to produce 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine has been studied for its potential therapeutic applications in the treatment of various mental health disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have antidepressant and anxiolytic effects in animal models, and may have potential as a novel treatment for these disorders.
Eigenschaften
Molekularformel |
C22H28N2O5 |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
(2,3-dimethoxyphenyl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H28N2O5/c1-26-18-9-8-16(14-20(18)28-3)15-23-10-12-24(13-11-23)22(25)17-6-5-7-19(27-2)21(17)29-4/h5-9,14H,10-13,15H2,1-4H3 |
InChI-Schlüssel |
QBAIIGMSEXQZOX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246870.png)

![1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B246873.png)
![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)

![1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B246880.png)

![3-cyclopentyl-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B246882.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-1-methoxypropan-2-amine](/img/structure/B246883.png)